![molecular formula C22H17N3O3 B2871771 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one CAS No. 866143-49-9](/img/structure/B2871771.png)
1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one
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Description
1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
Electrochemical Studies
1-Phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one and its derivatives have been studied in the field of electrochemistry. Research conducted by Andruzzi et al. (1977) focused on the electrochemical and ESR studies of indolinone derivatives, including this compound. They explored their reduction behavior in different media, providing insights into their electrochemical properties (Andruzzi et al., 1977).
Catalytic Applications
Studies on the catalytic applications of related compounds have been conducted. For instance, the research by Qu et al. (2020) involved the synthesis of metal complexes using phenoxy-type ligands, which can be relevant for understanding the catalytic behavior of similar indolone derivatives (Qu et al., 2020).
Synthesis of N-Heterocycles
Portela-Cubillo et al. (2008) explored the use of similar compounds in the microwave-assisted synthesis of N-heterocycles. This study provides valuable insights into the potential application of 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one in the efficient preparation of novel N-heterocyclic compounds (Portela-Cubillo et al., 2008).
Pharmacological Interest
Konkel et al. (2006) studied amino analogs of similar indolone compounds, highlighting their high affinity for certain receptors, which suggests potential pharmacological applications. While this study doesn't directly involve 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one, it indicates a possible area of interest for further research (Konkel et al., 2006).
Oxidation Studies
The research by Mitsumoto and Nitta (2003) on the oxidizing ability of (tropon-2-ylimino)pnictoranes could be relevant for understanding the oxidative properties of similar compounds like 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one (Mitsumoto & Nitta, 2003).
properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-15-9-5-7-13-18(15)23-22(27)28-24-20-17-12-6-8-14-19(17)25(21(20)26)16-10-3-2-4-11-16/h2-14H,1H3,(H,23,27)/b24-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZXSGDFRCLAAT-GFMRDNFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one |
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